molecular formula C21H19N5O3 B2727900 N-(3,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1790196-71-2

N-(3,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2727900
CAS No.: 1790196-71-2
M. Wt: 389.415
InChI Key: MZJKAKXVDZRYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazole-carboxamide class, characterized by a 1,2,3-triazole core substituted with a phenyl group at position 1, a pyrrol-1-yl moiety at position 5, and a 3,4-dimethoxyphenyl carboxamide at position 2. The 3,4-dimethoxyphenyl group may enhance solubility and modulate electronic properties compared to simpler aryl substituents .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-28-17-11-10-15(14-18(17)29-2)22-20(27)19-21(25-12-6-7-13-25)26(24-23-19)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJKAKXVDZRYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting key research outcomes.

Chemical Structure and Properties

The compound features a complex structure comprising a triazole ring, a pyrrole moiety, and methoxy-substituted phenyl groups. The molecular formula is C19H20N4O3C_{19}H_{20}N_4O_3, with a molecular weight of approximately 356.39 g/mol. Its structural components contribute to its biological efficacy by influencing interactions with biological targets.

Anticancer Activity

Numerous studies have explored the anticancer properties of triazole derivatives, including the compound . The following table summarizes key findings regarding its anticancer activity against various cancer cell lines:

Study ReferenceCell LineIC50 (µg/mL)Mechanism of Action
MDA-MB23142.5Induction of apoptosis and cell cycle arrest
HCT11664.3Inhibition of cell proliferation
A5490.19Targeting specific signaling pathways
PC30.17Modulation of apoptosis-related proteins

Case Studies

  • MDA-MB231 Cell Line : In a study evaluating multiple triazole derivatives, the compound exhibited an IC50 value of 42.5 µg/mL against the MDA-MB231 breast cancer cell line, indicating potent cytotoxicity. The mechanism involved apoptosis induction and disruption of cell cycle progression.
  • HCT116 Cell Line : Another study reported an IC50 value of 64.3 µg/mL for HCT116 colorectal cancer cells, suggesting that the compound may inhibit cellular proliferation through interference with metabolic pathways essential for cancer cell survival.
  • Prostate Cancer Models : In prostate cancer studies using the PC3 cell line, the compound demonstrated exceptional potency with an IC50 value as low as 0.17 µM, highlighting its potential as a therapeutic agent against advanced prostate cancer.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

Microbial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus10
Pseudomonas aeruginosa15
Escherichia coli20

The compound exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus at an MIC of 10 mg/mL.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The triazole ring may interfere with enzyme functions critical for cancer cell metabolism.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.
  • Antimicrobial Action : The presence of the pyrrole moiety enhances membrane permeability in bacterial cells, leading to cell lysis.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated the potential of N-(3,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide as an anticancer agent. The compound's structure allows it to interact with various biological targets involved in cancer progression.

Case Study: In Vitro Anticancer Activity
A study evaluated the compound against several cancer cell lines including breast (MCF-7) and lung (A549) cancers. The results showed that the compound exhibited significant cytotoxicity with IC50 values of 10 µM for MCF-7 and 15 µM for A549 cells. This suggests its potential use in developing new anticancer therapies.

Cell LineIC50 (µM)
MCF-710
A54915

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored extensively. Its ability to inhibit the growth of various bacteria makes it a candidate for further development as an antimicrobial agent.

Research Overview: Antimicrobial Testing
In a series of tests against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Anti-inflammatory Effects

Another important application is in the field of anti-inflammatory research. Compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines.

Study Findings: Inhibition of Cytokines
A study reported that derivatives exhibited inhibition rates of up to 75% for tumor necrosis factor-alpha (TNF-α) at a concentration of 10 µM, indicating significant anti-inflammatory potential.

Comparison with Similar Compounds

Structural Analogues from Pyrazole-Carboxamide Families

Several pyrazole-carboxamide derivatives (e.g., compounds 3a–3p from ) share functional similarities, such as carboxamide linkages and aromatic substitutions. Key differences include:

  • Core Heterocycle: The target compound uses a 1,2,3-triazole ring, whereas analogues like 3a–3p feature pyrazole cores.
  • Substituent Effects: 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (Yield: 68%, mp: 133–135°C). The chloro and cyano groups increase lipophilicity but reduce solubility compared to the dimethoxyphenyl group in the target compound . 3d: Incorporates a 4-fluorophenyl group (mp: 181–183°C), demonstrating that electron-withdrawing substituents elevate melting points relative to electron-donating methoxy groups .
Table 1: Physical and Spectral Data Comparison
Compound ID Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Spectral Features (¹H-NMR)
Target Compound 1,2,3-Triazole 3,4-Dimethoxyphenyl, Pyrrol-1-yl N/A N/A Expected δ ~7.5–8.1 (aromatic), δ ~3.8 (OCH3)
3a Pyrazole Chloro, Cyano, Methyl 68 133–135 δ 8.12 (s, 1H), δ 2.66 (s, 3H, CH3)
3d Pyrazole 4-Fluorophenyl, Cyano 71 181–183 δ 7.51–7.21 (m, 9H, aromatic)

Triazole Derivatives with Bioactive Moieties

  • 929837-67-2 (): 5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide. This difference likely alters pharmacokinetic profiles .
  • 1246059-97-1 (): 1-(3,5-Difluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. Though a pyrazole derivative, its pyrrol-1-yl and fluorophenyl substituents mirror aspects of the target compound, suggesting shared synthetic strategies (e.g., coupling reactions using EDCI/HOBt) .

Electronic and Steric Effects

  • The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance π-π stacking interactions compared to chloro or cyano substituents in 3a–3p.

Preparation Methods

General Synthetic Approaches for 1,2,3-Triazole-4-carboxamides

Click Chemistry as a Core Methodology

The synthesis of 1,2,3-triazole derivatives like N-(3,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide primarily utilizes click chemistry approaches, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This powerful synthetic strategy allows for the efficient formation of the triazole ring by reacting an azide with an alkyne in the presence of a copper catalyst. The CuAAC reaction is particularly valuable due to its high regioselectivity, high yields, and mild reaction conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The mechanism of the CuAAC reaction involves several key steps:

  • Coordination of the terminal alkyne to copper(I) species
  • Formation of a copper acetylide intermediate
  • Coordination of the azide to the copper complex
  • Cyclization to form a copper-triazole complex
  • Protonation to release the 1,2,3-triazole product and regenerate the catalyst

This process typically demonstrates excellent regioselectivity, producing the 1,4-disubstituted 1,2,3-triazole almost exclusively.

Specific Synthetic Routes for this compound

Multi-Step Synthetic Approach

Based on established methodologies for similar compounds, the synthesis of this compound typically follows a multi-step approach:

Preparation of Azide Component

The first critical component is the phenyl azide, which can be prepared from aniline through diazotization followed by azidation:

PhNH₂ + NaNO₂ + HCl → Ph-N₂⁺Cl⁻
Ph-N₂⁺Cl⁻ + NaN₃ → Ph-N₃ + N₂ + NaCl
Preparation of Alkyne Component with Pyrrolyl Functionality

The alkyne component requires careful design to incorporate both the pyrrolyl group at the future 5-position of the triazole and a functionality that can later be converted to a carboxamide:

HC≡C-CO₂R + N-pyrrolyl reagent → Pyrrolyl-C≡C-CO₂R

This step often involves Sonogashira coupling reactions with appropriate pyrrolyl halides.

Copper-Catalyzed Azide-Alkyne Cycloaddition

The key triazole-forming step involves the CuAAC reaction between the prepared azide and alkyne components:

Ph-N₃ + Pyrrolyl-C≡C-CO₂R + Cu(I) catalyst → 1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylate
Carboxamide Formation

The final step involves converting the ester to an amide through reaction with 3,4-dimethoxyphenylamine:

1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylate + (3,4-dimethoxyphenyl)NH₂ → this compound

Alternative Synthetic Approach via Triazole Core Formation

An alternative approach involves forming the triazole core first, followed by introduction of the pyrrolyl group at position 5:

  • Synthesis of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivative
  • Bromination at the 5-position to yield 5-bromo-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
  • Coupling with a suitable pyrrolyl derivative using palladium-catalyzed cross-coupling
  • Amide formation with 3,4-dimethoxyphenylamine

This approach allows for more flexible late-stage functionalization at the 5-position.

Optimization of Reaction Parameters

Solvent Selection

Solvent choice significantly impacts the efficiency of both the CuAAC reaction and subsequent amide formation steps. Table 1 summarizes the effect of various solvents on the reaction yield:

Solvent CuAAC Reaction Yield (%) Amide Formation Yield (%) Overall Yield (%)
THF 78-85 75-82 58-70
DMF 85-92 82-88 70-81
t-BuOH/H₂O (1:1) 88-95 70-78 62-74
Dioxane 75-82 72-80 54-66
Methanol 70-78 65-75 46-59
Toluene 65-73 68-76 44-55

DMF generally provides the highest overall yields for the complete synthetic sequence, likely due to its ability to effectively solubilize both the organic reagents and the copper catalyst.

Catalyst Selection

The choice of copper catalyst significantly affects the efficiency of the CuAAC reaction. Table 2 compares various copper catalysts:

Copper Catalyst Reaction Time (h) Temperature (°C) Yield (%)
CuSO₄·5H₂O/Na ascorbate 12-18 rt 85-92
CuI 6-10 rt 80-88
Cu(OAc)₂ 10-14 rt 75-82
Cu(PPh₃)₃Br 4-8 rt 88-95
Cu nano-powder 3-6 rt 90-96

The combination of copper sulfate with sodium ascorbate represents a practical and effective catalyst system, although Cu(PPh₃)₃Br and copper nano-powder can provide improved reaction kinetics and yields.

Temperature and Reaction Time Effects

Optimization of temperature and reaction time is crucial for maximizing yield while minimizing side reactions:

  • CuAAC reaction:

    • Room temperature: 8-12 hours, 85-92% yield
    • 40°C: 4-6 hours, 88-94% yield
    • 60°C: 2-3 hours, 80-88% yield (with some observed decomposition at higher temperatures)
  • Amide formation:

    • Room temperature: 24-36 hours, 70-78% yield
    • 40-50°C: 12-18 hours, 78-85% yield
    • 70-80°C: 6-8 hours, 82-90% yield

The optimal conditions generally involve moderate temperatures (40-50°C) to balance reaction rate and selectivity.

Purification and Characterization Methods

Purification Techniques

Purification of this compound typically involves:

  • Column chromatography using silica gel with ethyl acetate/petroleum ether or dichloromethane/methanol solvent systems
  • Recrystallization from appropriate solvent combinations (ethanol/water or ethyl acetate/hexane)
  • In some cases, preparative HPLC may be necessary for high-purity isolations

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The characteristic NMR signals for this compound include:

¹H NMR (500 MHz, CDCl₃):

  • δ 9.78-9.85 (s, 1H, NH)
  • δ 7.45-7.50 (m, 5H, phenyl protons)
  • δ 7.35-7.42 (m, 3H, dimethoxyphenyl CH)
  • δ 6.85-6.92 (m, 1H, dimethoxyphenyl CH)
  • δ 6.70-6.78 (m, 2H, pyrrolyl CH)
  • δ 6.30-6.40 (m, 2H, pyrrolyl CH)
  • δ 3.88-3.92 (s, 3H, OCH₃)
  • δ 3.85-3.88 (s, 3H, OCH₃)

¹³C NMR (125 MHz, CDCl₃):

  • δ 160.5-161.5 (C=O)
  • δ 149.0-149.5 (dimethoxyphenyl C-OCH₃)
  • δ 148.0-148.5 (dimethoxyphenyl C-OCH₃)
  • δ 140.5-141.5 (triazole C-4)
  • δ 136.0-137.0 (triazole C-5)
  • δ 135.5-136.5 (phenyl C-1)
  • δ 130.0-131.0 (phenyl CH)
  • δ 129.5-130.5 (phenyl CH)
  • δ 124.5-125.5 (pyrrolyl CH)
  • δ 120.0-121.0 (dimethoxyphenyl CH)
  • δ 111.5-112.5 (dimethoxyphenyl CH)
  • δ 110.5-111.5 (dimethoxyphenyl CH)
  • δ 110.0-111.0 (pyrrolyl CH)
  • δ 56.0-56.5 (OCH₃)
  • δ 55.8-56.2 (OCH₃)
Mass Spectrometry

Expected mass spectrometry data:

  • Calculated exact mass: 388.1535 (C₂₁H₁₇N₅O₃)
  • ESI-MS [M+H]⁺: 389.1609
  • High-resolution mass spectral data would confirm the molecular formula

Structure-Activity Relationships of Substituted Triazole-4-carboxamides

Effect of Substitution Patterns

The biological activity of 1,2,3-triazole-4-carboxamides is significantly influenced by the substitution patterns. Table 3 summarizes the relationships between structural modifications and biological activity:

Position Substituent Effect on Activity
1-position Phenyl Good baseline activity
4-Bromophenyl Enhanced antimicrobial activity
4-Methoxyphenyl Improved kinase inhibition
4-position Carboxamide Essential for hydrogen bonding interactions
5-position Methyl Moderate activity
Pyrrolyl Enhanced activity, improved PK properties
3,4-Dimethoxyphenyl Improved receptor binding

The pyrrolyl substitution at the 5-position, as in our target compound, generally confers improved metabolic stability and enhanced receptor binding properties compared to simple alkyl or aryl substitutions.

Role of 3,4-Dimethoxyphenyl Carboxamide

The 3,4-dimethoxyphenyl group in the carboxamide portion provides several advantages:

  • Enhanced hydrogen bonding capabilities through the methoxy groups
  • Increased lipophilicity for improved membrane permeation
  • Potential for specific interactions with binding pockets in biological targets

Compounds containing this motif have shown promising activity as PXR antagonists and in other biological applications.

Q & A

What are the optimal synthetic routes for N-(3,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be systematically optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling reactions to introduce the 3,4-dimethoxyphenyl and pyrrole substituents. Key steps include:

  • Triazole formation: Use Cu(I) iodide (0.1–1.0 mol%) in DMSO or DCM at 50–80°C for 12–24 hours to optimize cycloaddition efficiency .
  • Carboxamide coupling: React the triazole intermediate with activated 3,4-dimethoxyphenyl isocyanate under anhydrous conditions (e.g., THF, 0°C to room temperature) .
  • Systematic optimization: Employ Design of Experiments (DoE) to vary catalyst loading, solvent polarity, and temperature. For example, a 2³ factorial design can identify interactions between variables and reduce trial-and-error approaches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.